molecular formula C10H11Cl2N3 B6351126 1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 1158572-03-2

1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No. B6351126
CAS RN: 1158572-03-2
M. Wt: 244.12 g/mol
InChI Key: UXSYGSYYJLIHFZ-UHFFFAOYSA-N
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Description

“1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1158572-03-2 . It has a molecular weight of 244.12 . The compound is stored at room temperature and is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN3.ClH/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10;/h1-4,6H,5,12H2,(H,13,14);1H . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on cytochrome P450 (CYP) isoforms in human liver microsomes is essential for understanding drug-drug interactions and metabolism. Selective chemical inhibitors, including pyrazole derivatives, play a critical role in deciphering the involvement of specific CYP isoforms. This understanding is pivotal for predicting potential interactions when multiple drugs are coadministered to patients (Khojasteh et al., 2011).

Environmental Impact of Chlorophenols

Chlorophenols (CP) are considered major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Studies on CP and their correlation with dioxins contribute to understanding their environmental impact and aiding in pollution control strategies (Peng et al., 2016).

Anticancer Research

Exploration into compounds with chlorophenyl features, similar to the query compound, has indicated potential in developing anticancer drugs with high tumor specificity and reduced toxicity. This includes research on derivatives that show promising effects in targeting oral squamous cell carcinoma while minimizing keratinocyte toxicity (Sugita et al., 2017).

Pyrazole Derivatives in Pharmaceutical Activities

Pyrazole derivatives are a crucial class of compounds in agrochemical and pharmaceutical activities, including antimicrobial, antifungal, and antioxidant properties. Their synthesis and bioevaluation underpin the development of new therapeutic agents and highlight the diverse applications of pyrazole-based compounds (Sheetal et al., 2018).

Ecological Risk Assessment

The environmental impact of organochlorine compounds, such as chlorophenols, underscores the need for comprehensive risk assessments. Studies focus on their moderate to considerable toxicity to aquatic life and their persistence and bioaccumulation potential, which informs environmental protection and regulatory policies (Krijgsheld & Gen, 1986).

properties

IUPAC Name

[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10;/h1-4,6H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSYGSYYJLIHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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